Benzamide, N-[(acetyloxy)methyl]-
Description
Benzamide, N-[(acetyloxy)methyl]- (CAS 21251-12-7), also known as N-Acetoxybenzamide, is a benzamide derivative characterized by an acetyloxy-methyl substituent on the amide nitrogen. Its molecular formula is C₉H₉NO₃, with an average molecular mass of 179.175 g/mol and a monoisotopic mass of 179.058243 g/mol . The compound features a benzamide core (C₆H₅CONH₂) modified by an acetoxymethyl group (–CH₂OAc) at the nitrogen position.
N-Acetoxybenzamide’s chemical properties, such as solubility and stability, are influenced by the electron-withdrawing acetyloxy group.
Properties
CAS No. |
28482-69-1 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
benzamidomethyl acetate |
InChI |
InChI=1S/C10H11NO3/c1-8(12)14-7-11-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) |
InChI Key |
UBTLDRGTYJCOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(acetyloxy)methyl]- typically involves the reaction of benzamide with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the acetyloxy group.
Industrial Production Methods
In industrial settings, the production of Benzamide, N-[(acetyloxy)methyl]- may involve large-scale reactors where benzamide and acetic anhydride are combined under optimized conditions. The process is designed to maximize yield and purity, often involving purification steps such as recrystallization.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(acetyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: Reduction reactions may convert the compound into amines.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides, depending on the type of reaction and reagents used.
Scientific Research Applications
Benzamide, N-[(acetyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-[(acetyloxy)methyl]- involves its interaction with specific molecular targets. It selectively blocks D2 receptors in submucosal and myoenteric plexus . This interaction can lead to various biological effects, including modulation of neurotransmitter activity and anti-inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Structural Features and Substituent Analysis
The following table compares N-Acetoxybenzamide with key analogs based on substituents and molecular properties:
Key Observations:
- Electron-Withdrawing Groups : The acetyloxy group in N-Acetoxybenzamide increases electrophilicity, making it more reactive than unsubstituted benzamide. This contrasts with 4-Methoxy-N-(2-phenylethyl)benzamide , where the methoxy and phenethyl groups enhance lipophilicity .
- Biological Activity : Thiadiazole-containing derivatives (e.g., compound in ) exhibit antimicrobial properties, while N-Acetoxybenzamide’s bioactivity remains underexplored.
- Stability : Acetoxymethyl groups are prone to hydrolysis, a property leveraged in prodrug design. For example, the acetyloxy group in N-Acetoxybenzamide may release formaldehyde or acetic acid under physiological conditions .
Physicochemical Properties
- Solubility: N-Acetoxybenzamide’s solubility in polar solvents (e.g., DMSO) is moderate but lower than hydrophilic analogs like N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide (C₁₃H₂₁N₃O₂), which contains ionizable amino groups .
- Thermal Stability : Benzamides with bulky substituents (e.g., tert-butyl groups in ) exhibit higher thermal stability compared to N-Acetoxybenzamide.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
